1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl-substituted pyrazole moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. Industrial production methods may involve the use of microwave-assisted synthesis or green chemistry approaches to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are used in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol: This compound has a similar pyrazole core but differs in the presence of a hydroxyl group instead of the methyl and propyl groups.
4,4,5,5-Tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl: This derivative contains additional fluorine and imidazole groups, which may confer different chemical and biological properties.
Properties
CAS No. |
1856100-63-4 |
---|---|
Molecular Formula |
C13H20FN5 |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H20FN5/c1-3-5-18-10-12(9-16-18)8-15-13-11(2)7-17-19(13)6-4-14/h7,9-10,15H,3-6,8H2,1-2H3 |
InChI Key |
BDTXKCYFCJXUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=C(C=NN2CCF)C |
Origin of Product |
United States |
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